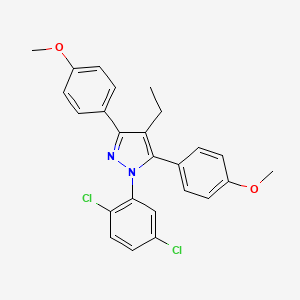![molecular formula C16H13Cl2N3OS B10894917 N-(2,4-dichlorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10894917.png)
N-(2,4-dichlorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichlorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide is a synthetic organic compound characterized by its complex structure, which includes a dichlorophenyl group, a benzimidazole moiety, and a sulfanylacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzimidazole derivative with a thiol compound, often under basic conditions.
Attachment of the Acetamide Moiety: The final step involves the acylation of the sulfanyl group with 2-chloro-N-(2,4-dichlorophenyl)acetamide, typically using a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially at the positions ortho and para to the chlorine atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-dichlorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In biology and medicine, this compound may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. Its benzimidazole core is known for its biological activity, and modifications can lead to compounds with enhanced efficacy and selectivity.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require stability and resistance to harsh conditions.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The benzimidazole moiety often interacts with DNA or proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorophenyl)-2-[(1H-benzimidazol-2-yl)sulfanyl]acetamide: Lacks the methyl group on the benzimidazole ring.
N-(2,4-dichlorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide: Similar structure but with a thioether linkage instead of a sulfanyl group.
Uniqueness
N-(2,4-dichlorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide is unique due to the presence of both the dichlorophenyl and the methyl-substituted benzimidazole moieties, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can lead to different reactivity patterns and potentially novel applications in various fields.
Properties
Molecular Formula |
C16H13Cl2N3OS |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H13Cl2N3OS/c1-9-2-4-13-14(6-9)21-16(20-13)23-8-15(22)19-12-5-3-10(17)7-11(12)18/h2-7H,8H2,1H3,(H,19,22)(H,20,21) |
InChI Key |
ILRIBUIGHPWASE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-{4-[(4-bromobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B10894839.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-4-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-6-phenoxy-1,3,5-triazin-2-amine](/img/structure/B10894843.png)
![2-[(1E)-2-cyano-3-oxo-3-{[2-(trifluoromethyl)phenyl]amino}prop-1-en-1-yl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B10894845.png)
![(Z)-3-(1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrol-3-yl)-2-cyano-N-(4-methoxy-phenyl)-acrylamide](/img/structure/B10894846.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10894856.png)
![Ethyl 2-{[(2-chloropyridin-3-yl)carbonyl]amino}-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate](/img/structure/B10894871.png)
![N-[2-(diethylamino)ethyl]-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B10894875.png)
![(5Z)-2-(4-chloroanilino)-5-[(3-methoxy-2-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10894890.png)
![Benzene-1,4-diylbis{[4-(2-ethoxyphenyl)piperazin-1-yl]methanone}](/img/structure/B10894891.png)
![1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B10894898.png)
![1-{2-[3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10894899.png)
![1-(butan-2-yl)-5-(difluoromethyl)-2-sulfanyl-7-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10894905.png)

![5-(difluoromethyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10894930.png)
